Lipophilicity and Permeability Advantage vs. N3-Unsubstituted Analog (2-Chloro-1H-imidazo[4,5-b]pyridine)
The N3-cyclopropyl substitution on the target compound raises calculated lipophilicity by approximately 0.45–0.81 log units relative to the N3-unsubstituted comparator, while reducing topological polar surface area (TPSA) by approximately 10.9 Ų through elimination of the N3–H hydrogen-bond donor. These changes place the target compound in a more favorable region of CNS drug-like chemical space [1].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.42; TPSA = 30.71 Ų; H-bond donors = 0; H-bond acceptors = 3 |
| Comparator Or Baseline | 2-Chloro-1H-imidazo[4,5-b]pyridine (CAS 104685-82-7): LogP = 1.61–1.97; PSA = 41.57 Ų; H-bond donors = 1 [1] |
| Quantified Difference | ΔLogP ≈ +0.45 to +0.81; ΔTPSA ≈ –10.86 Ų; ΔH-bond donors = –1 |
| Conditions | Calculated physicochemical properties from vendor technical datasheets; LogP and TPSA values derived from computational prediction models as reported on product specification pages. |
Why This Matters
For CNS-targeted programs, TPSA values below 60–70 Ų and LogP in the 2–4 range are associated with improved blood–brain barrier penetration; the target compound's TPSA of 30.71 Ų and LogP of 2.42 fall within this window and represent a measurable advantage over the N3-unsubstituted comparator for neuroscience drug discovery applications.
- [1] Molbase / Chemsrc. 2-Chloro-1H-imidazo[4,5-b]pyridine (CAS 104685-82-7): LogP 1.6113, PSA 41.57. Alternative source reports LogP 1.97. View Source
